molecular formula C21H16ClNO2S B11363415 N-(3-chlorophenyl)-3-methyl-N-(thiophen-2-ylmethyl)-1-benzofuran-2-carboxamide

N-(3-chlorophenyl)-3-methyl-N-(thiophen-2-ylmethyl)-1-benzofuran-2-carboxamide

Cat. No.: B11363415
M. Wt: 381.9 g/mol
InChI Key: FGFVTQFMBQTRAY-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-3-methyl-N-(thiophen-2-ylmethyl)-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core, a thiophene ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-3-methyl-N-(thiophen-2-ylmethyl)-1-benzofuran-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as palladium or rhodium complexes, and solvents like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-3-methyl-N-(thiophen-2-ylmethyl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted aromatic compounds .

Scientific Research Applications

N-(3-chlorophenyl)-3-methyl-N-(thiophen-2-ylmethyl)-1-benzofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-3-methyl-N-(thiophen-2-ylmethyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The pathways involved can include signal transduction cascades or metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chlorophenyl)-3-methyl-N-(thiophen-2-ylmethyl)-1-benzofuran-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H16ClNO2S

Molecular Weight

381.9 g/mol

IUPAC Name

N-(3-chlorophenyl)-3-methyl-N-(thiophen-2-ylmethyl)-1-benzofuran-2-carboxamide

InChI

InChI=1S/C21H16ClNO2S/c1-14-18-9-2-3-10-19(18)25-20(14)21(24)23(13-17-8-5-11-26-17)16-7-4-6-15(22)12-16/h2-12H,13H2,1H3

InChI Key

FGFVTQFMBQTRAY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)N(CC3=CC=CS3)C4=CC(=CC=C4)Cl

Origin of Product

United States

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